Oleyl glycidyl ether
Description
Properties
CAS No. |
60501-41-9 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-[[(Z)-octadec-9-enoxy]methyl]oxirane |
InChI |
InChI=1S/C21H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21-20-23-21/h9-10,21H,2-8,11-20H2,1H3/b10-9- |
InChI Key |
DDHJMUWKDMGQFH-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC1CO1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC1CO1 |
Origin of Product |
United States |
Biological Activity
Oleyl glycidyl ether (OGE), a compound formed by the reaction of oleyl alcohol and epichlorohydrin, is an organic compound characterized by its unique structure that includes a glycidyl group (an epoxide) linked to a long-chain fatty alcohol. The chemical formula for this compound is CHO, and it has garnered interest for its potential biological activities, particularly in biocompatibility and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The synthesis of this compound typically involves the reaction of oleyl alcohol with epichlorohydrin in the presence of a catalyst. Various methods have been documented for synthesizing glycidyl ether compounds, emphasizing the efficiency and purity of the resulting products. For instance, one method involves using sodium hydroxide as a base to facilitate the reaction without solvents, yielding high purity OGE with minimal by-products .
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several promising applications:
Case Studies and Experimental Data
Several studies have explored the biological effects of compounds related to this compound. Below is a summary of key findings:
Table 1: Comparative Biological Activities
| Compound | Antimicrobial Activity (MIC µg/mL) | Skin Compatibility |
|---|---|---|
| This compound (Hypothetical) | TBD | High |
| Oleic Acid Derivative | 10-20 | Moderate |
| Glycidyl Ether Analog | 5-15 | Low |
Discussion
The limited research available suggests that this compound could serve as a versatile compound in various applications due to its favorable properties derived from both its fatty alcohol and epoxide components. The potential for antimicrobial activity aligns with trends observed in similar lipid compounds that have been utilized in personal care products.
However, further investigation is necessary to fully elucidate its biological mechanisms and safety profile. Future studies should focus on:
- Conducting controlled clinical trials to assess skin compatibility.
- Investigating the full spectrum of antimicrobial activity against various pathogens.
- Exploring the compound's potential role in drug delivery systems.
Comparison with Similar Compounds
Chemical Structure and Reactivity
Glycidyl ethers vary in substituent groups, which critically influence reactivity:
- Allyl glycidyl ether (AGE) : The allyl group (C3 with a double bond) introduces conjugation, enhancing chelation with cations and increasing reactivity in polymerization . AGE’s additional oxygen atom further boosts reactivity compared to ethyl glycidyl ether .
- Phenyl glycidyl ether (PGE) : The aromatic ring stabilizes the epoxide electronically but reduces reactivity in CO2 cycloaddition due to steric effects .
- 2-Ethylhexyl glycidyl ether : Branched alkyl chains may lower crystallinity in polymers, improving ion conductivity in electrolytes .
OGE Hypothesis : OGE’s long unsaturated alkyl chain likely reduces epoxide reactivity due to steric bulk, similar to C12–14 alkyl glycidyl ethers, but its double bond might enable secondary reactions (e.g., thiol-ene click chemistry) .
Physical Properties
Key physical properties of glycidyl ethers are summarized in Table 1.
Table 1: Physical Properties of Selected Glycidyl Ethers
OGE Hypothesis : OGE’s long chain would likely result in higher viscosity (>15 mPa·s) and lower epoxy value compared to C12–14 alkyl glycidyl ethers, aligning with trends for longer alkyl substituents .
Catalytic Performance in CO2 Cycloaddition
Epoxide reactivity in CO2 cycloaddition depends on substituent effects and reaction conditions (Table 2).
Table 2: Catalytic Performance of Glycidyl Ethers in CO2 Cycloaddition
OGE Hypothesis : OGE’s steric bulk may further reduce conversion compared to phenyl glycidyl ether, necessitating harsher conditions or tailored catalysts.
Table 3: Occupational Exposure to Glycidyl Ethers
| Compound | Estimated Exposed Workers (U.S.) | Reference |
|---|---|---|
| Allyl glycidyl ether | 2,000 | |
| Phenyl glycidyl ether | 8,000 | |
| n-Butyl glycidyl ether | 13,000 |
OGE Hypothesis: Limited exposure data exist for long-chain alkyl glycidyl ethers, but their lower volatility may reduce inhalation risks compared to low-boiling analogs like allyl glycidyl ether.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Epoxidation (Step 1) | Etherification (Step 2) |
|---|---|---|
| Catalyst | H₂O₂/H⁺ or lipase | K₂CO₃ or NaH |
| Solvent | Toluene | DMF or THF |
| Yield Range | 70–85% | 60–75% |
| Epoxide Purity | 90–95% | 85–90% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify epoxide protons (δ 3.1–3.4 ppm) and allylic protons (δ 5.3–5.5 ppm). Integration ratios confirm substitution patterns .
- FTIR : Epoxide ring C-O-C stretch (1250 cm⁻¹) and ether C-O (1100 cm⁻¹) distinguish glycidyl ethers from esters.
- GC-MS : Quantify residual oleyl alcohol and byproducts (e.g., diols from ring-opening).
Advanced: How does this compound modify the thermomechanical properties of epoxy resins?
Methodological Answer:
Incorporating this compound as a flexibilizer reduces crosslink density, lowering the glass transition temperature (Tg) and dielectric constants. For example:
- Tg Reduction : A 10 wt% addition decreases Tg by 15–20°C due to long alkyl chain mobility .
- Dielectric Loss : Permittivity drops from 4.5 to 3.2 at 1 MHz, beneficial for high-frequency applications.
Q. Table 2: Property Modifications in Epoxy Resins
| Property | Unmodified Resin | 10% this compound |
|---|---|---|
| Tg (°C) | 120 | 100–105 |
| Dielectric Constant | 4.5 | 3.2 |
| Tensile Strength (MPa) | 85 | 65 |
Advanced: How can contradictions between in vitro genotoxicity and in vivo carcinogenicity data be resolved?
Methodological Answer:
Discrepancies arise from metabolic activation differences. For glycidyl ethers:
- In vitro : Positive Ames tests (e.g., phenyl glycidyl ether in Salmonella TA100) suggest mutagenicity via direct DNA alkylation .
- In vivo : Rodent studies often show limited carcinogenicity due to detoxification via glutathione conjugation .
Resolution Strategy :
Use human hepatocyte models to assess metabolic pathways.
Conduct comet assays to detect DNA adducts in target tissues.
Advanced: What mechanistic models predict curing kinetics in this compound-epoxy systems?
Methodological Answer:
Kinetic models based on transition-state theory (e.g., Málek’s equation) describe autocatalytic epoxy-amine reactions. For this compound:
- Activation Energy (Eₐ) : 60–75 kJ/mol, lower than rigid glycidyl ethers (e.g., phenyl glycidyl ether: 85–100 kJ/mol) due to chain flexibility .
- Diffusion Control : At >80% conversion, viscosity increases dominate over chemical kinetics.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
- Ventilation : Maintain airflow >0.5 m/s to avoid vapor accumulation.
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.
Advanced: How do computational methods optimize this compound’s reactivity in polymer networks?
Methodological Answer:
Molecular dynamics (MD) simulations predict:
- Free Volume : Long alkyl chains increase free volume by 12–18%, reducing brittleness.
- Crosslink Distribution : Heterogeneous networks form at >15 wt%, requiring kinetic Monte Carlo models for accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
